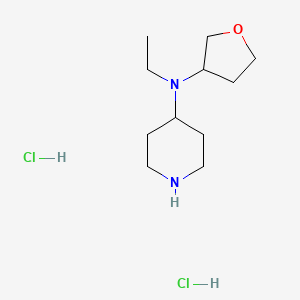![molecular formula C14H22N4O B1430524 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide CAS No. 1803598-26-6](/img/structure/B1430524.png)
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Overview
Description
N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide, also known as N-PPC, is an organic compound with a wide range of applications in scientific research. It is a cyclopentanecarboxamide derivative with a piperidine ring, a pyrazole ring and a carboxamide group. N-PPC has been used for a variety of purposes, including the synthesis of organic compounds, the study of enzyme-substrate interactions, and the study of drug metabolism. In
Scientific Research Applications
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has a wide range of applications in scientific research. It has been used for the synthesis of organic compounds, the study of enzyme-substrate interactions, and the study of drug metabolism. In addition, this compound has been used to investigate the structure and function of proteins, to study the properties of enzymes, and to develop new drugs.
Mechanism of Action
The compound also contains a pyrazole ring, which is another common feature in bioactive molecules. Pyrazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
The cyclopentanecarboxamide moiety in the compound could potentially contribute to its lipophilicity, which might affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Advantages and Limitations for Lab Experiments
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable in a wide range of pH and temperature conditions, and it has a low toxicity. However, this compound also has several limitations. It is not very soluble in water, it is not very stable in organic solvents, and it is not very soluble in organic solvents.
Future Directions
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has a wide range of potential applications in scientific research. It could be used to develop new drugs, to study the structure and function of proteins, to investigate the properties of enzymes, and to study the metabolism of drugs. In addition, this compound could be used to develop new methods of synthesizing organic compounds, to study the interaction of enzymes and substrates, and to investigate the biochemical and physiological effects of drugs.
properties
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-14(10-4-1-2-5-10)17-12-9-16-18-13(12)11-6-3-7-15-8-11/h9-11,15H,1-8H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKZUTVBPWFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(NN=C2)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)

![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)






![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)